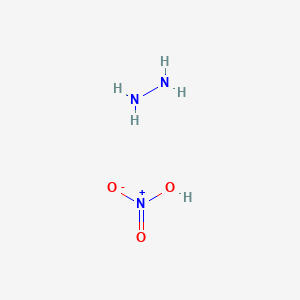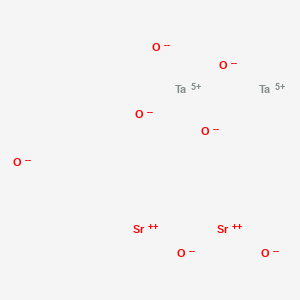
3,5-Dichloro-4'-methylbenzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3,5-Dichloro-4'-methylbenzophenone often involves catalytic processes or specific reactants to introduce functional groups or modify the molecular structure. For example, Gabriele et al. (2006) described a new synthesis pathway for related dihydrobenzo[dioxine and benzo[oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process (Gabriele et al., 2006). Although not directly related to 3,5-Dichloro-4'-methylbenzophenone, these methodologies highlight the complex synthetic strategies that can be applied to similar compounds.
Molecular Structure Analysis
Molecular structure analysis often involves the use of X-ray diffraction and computational modeling to determine the configuration and stereochemistry of a compound. In the synthesis of related compounds, X-ray diffraction analysis confirmed the configuration around the double bond of major stereoisomers, indicating the level of precision required to analyze molecular structures similar to 3,5-Dichloro-4'-methylbenzophenone (Gabriele et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 3,5-Dichloro-4'-methylbenzophenone are influenced by their functional groups and molecular structure. For instance, the presence of halides can lead to specific reactivities, such as participation in nucleophilic substitution reactions or acting as catalysts in polymerization processes. Research on similar compounds has demonstrated various chemical behaviors, including electrophilic and nucleophilic reactions, that could be anticipated for 3,5-Dichloro-4'-methylbenzophenone.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, provide critical information for its practical application and handling. Studies like those by Kutzke et al. (1996) on the stable and metastable crystal phases of related compounds offer insights into how the physical form can affect the compound's stability and reactivity (Kutzke et al., 1996).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “3,3’-Dichloro-4’-methylbenzophenone” is used in chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the chemical synthesis involving this compound are not specified in the source .
-
Toxicological Evaluation
- Application : “4-methylbenzophenone” has been evaluated for its toxicity .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The highest dietary exposure to 4-methylbenzophenone is 15.2 µg/kg b.w. per day for children .
-
Polymer Synthesis
- Application : “3,3’-Dichloro-4,4’-Diaminodiphenylmethane” based Benzoxazine Monomers and Polymers have been synthesized .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the polymer synthesis involving this compound are not specified in the source .
-
3,3’-Dichloro-4’-methylbenzophenone
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLPGHYWTUEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641767 | |
| Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-methylbenzophenone | |
CAS RN |
13395-63-6 | |
| Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
